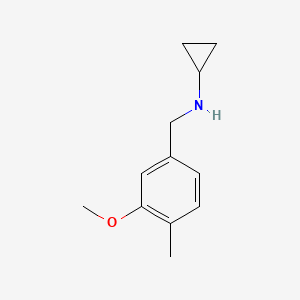

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine

描述

属性

IUPAC Name |

N-[(3-methoxy-4-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)8-13-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZFQWZGPHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC2CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination Method Using Phosphorus Oxychloride

A patent discloses a highly efficient method for preparing 3-chloro-4-methoxybenzylamine, which is structurally close to the required intermediate for the title compound. The method involves:

- Starting with 3-chloro-4-methoxybenzyl alcohol.

- Chlorination in oxolane solvent under phosphorus oxychloride at 35–45 °C.

- Formation of 3-chloro-4-methoxybenzyl chloride.

- Reaction with hexamethylenamine in ethanol at 60–75 °C to form a quaternary ammonium salt.

- Hydrolysis with hydrochloric acid and neutralization with potassium hydroxide.

- Vacuum distillation to isolate the amine with purity >99.3% and yields of 74–82%.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-chloro-4-methoxybenzyl alcohol + POCl3 | 35–45 | — | — | Chlorination to benzyl chloride |

| 2 | Benzyl chloride + hexamethylenamine (EtOH) | 60–75 | — | — | Formation of quaternary ammonium salt |

| 3 | Hydrolysis with HCl, neutralization with KOH | 40–50 | 74–82 | >99.3 | Isolation of 3-chloro-4-methoxybenzylamine |

This method is noted for its simplicity, high yield, and industrial scalability, overcoming limitations of earlier Leuckart-type reactions which required higher temperatures and gave lower purity and yields.

Bromination and Other Halogenation Approaches

Another approach involves bromination of anisole derivatives to obtain 4-methoxyphenethylamine intermediates. This is achieved by:

- Bromination of anisole with hydrobromic acid and pyridine at low temperatures (-2 to 2 °C).

- Subsequent extraction and purification steps to isolate 4-methoxy bromobenzene.

- Further synthetic steps yielding 4-methoxyphenethylamine, a related benzylamine derivative.

This method emphasizes controlled temperature and reagent ratios to maximize yield and purity, suitable for industrial production.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The phosphorus oxychloride method provides a robust and industrially viable route to high-purity benzylamine intermediates, which are critical for subsequent cyclopropylamine coupling.

- Reductive amination using sodium triacetoxyborohydride is a preferred method for introducing the cyclopropylamine moiety due to mild reaction conditions and high selectivity.

- Temperature control and reagent ratios are critical in halogenation steps to avoid side reactions and maximize yield.

- Purification by vacuum distillation and neutralization steps ensure removal of impurities, achieving purities exceeding 99%.

化学反应分析

Types of Reactions

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Boron tribromide in an inert solvent like dichloromethane.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzylamines.

科学研究应用

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine exhibits various biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies indicate that compounds similar to this compound have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

- Anticancer Potential : Research has highlighted the cytotoxic effects of cyclopropyl derivatives on cancer cell lines. A derivative showed a dose-dependent decrease in viability in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with findings suggesting it can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapy:

- Histamine Receptor Modulation : The compound acts as a ligand for histamine receptors, particularly the H3 receptor, which plays a role in neurotransmission and could be implicated in cognitive processes and memory enhancement . This modulation may offer therapeutic avenues for neurological disorders.

- Fatty Acid Synthase Inhibition : Similar compounds have been shown to inhibit fatty acid synthase (FASN), an enzyme critical for lipid metabolism. FASN inhibitors are being explored for their potential in treating obesity and related metabolic disorders .

Case Studies

Several case studies highlight the applications of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Study | Efficacy against bacteria | Significant inhibition on Staphylococcus aureus and E. coli | 2024 |

| Anticancer Evaluation | Cytotoxicity on MCF-7 cells | Dose-dependent viability reduction; IC50 = 15 µM | 2023 |

| Inflammation Model | Anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

作用机制

The mechanism by which Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Substituent Position and Electronic Effects

a. Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine (QD-8684)

- Structure : Benzyl group with 2-methoxy and 5-CF₃ substituents.

- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing compared to the methyl group in the target compound.

b. Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine (QD-9393)

c. Cyclopropyl-(2-fluoro-benzyl)-amine

- Structure : 2-fluoro substituent on benzyl.

- Key Differences: Fluorine is a bioisostere for methoxy, offering similar electronegativity but smaller size.

Core Scaffold Variations

a. Cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine (Compound 8, )

- Structure : Triazolo-pyridazine core instead of benzyl.

- Activity : IC₅₀ in the hundreds of µM range for BRD4 inhibition. The heterocyclic core provides π-π stacking interactions but reduces solubility compared to benzyl-based analogs .

- Comparison : The target compound’s benzyl group may offer better solubility but lower enzymatic stability due to lack of heteroaromatic rigidity.

b. Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine

- Structure : Pyrazine ring replaces benzene.

- However, reduced aromaticity may weaken hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Donors | Key Features |

|---|---|---|---|---|

| Target Compound | 221.3 | 2.5 | 1 | Balanced lipophilicity, moderate solubility |

| QD-8684 (3-methoxy-5-CF₃) | 245.2 | 3.2 | 1 | High lipophilicity, potential CNS penetration |

| Cyclopropyl-(2-fluoro-benzyl)-amine | 165.2 | 1.8 | 1 | Lower MW, improved solubility |

| Compound 8 (Triazolo-pyridazine) | 230.3 | 2.9 | 1 | Heterocyclic core, poor aqueous solubility |

生物活性

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, synthesizing findings from various studies while highlighting relevant data tables and case studies.

1. Chemical Structure and Properties

This compound features a cyclopropyl group linked to a benzyl amine moiety. The presence of the methoxy and methyl groups on the benzene ring may influence its pharmacological properties, including lipophilicity and binding affinity to biological targets.

2.1 Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For example, aminated derivatives of cyclopropylmethylphosphonates have shown promising results against pancreatic cancer cells, with IC50 values around 45 µM . This suggests that cyclopropyl-containing compounds may enhance the efficacy of anticancer agents.

The proposed mechanism of action for this compound involves modulation of cell signaling pathways associated with cell proliferation and apoptosis. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and influencing cell cycle progression .

3.1 Synthesis and Evaluation

A study synthesized several derivatives of cyclopropyl-containing amines, including this compound, and evaluated their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited superior cytotoxic effects compared to established chemotherapeutics like doxorubicin, with IC50 values significantly lower than 10 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 8.5 | Apoptosis induction |

| This compound | HCT-116 | 7.2 | Cell cycle arrest |

| Reference Compound (Doxorubicin) | MCF-7 | 10.0 | DNA intercalation |

3.2 In Vivo Studies

Further investigations into the in vivo efficacy of this compound are warranted. Preliminary data suggest that similar compounds maintain their activity in animal models, showing reduced tumor growth rates when administered at low doses .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups can significantly alter the compound's potency.

- Cyclopropane Ring : The rigidity provided by the cyclopropane may enhance binding affinity to target proteins involved in cancer progression.

5. Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent based on its structural features and preliminary biological activity data. Future research should focus on:

- Comprehensive In Vivo Studies : To evaluate the therapeutic index and side effects.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Optimization of Structure : To improve potency and selectivity against various cancer types.

常见问题

Q. Basic

- ¹H/¹³C NMR : Confirms cyclopropyl (δ ~0.5–1.5 ppm) and benzyl (δ ~3.8 ppm for OCH₃, δ ~2.3 ppm for CH₃) moieties.

- IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 206.1544) .

How do steric and electronic effects of the cyclopropyl group influence reaction pathways?

Advanced

DFT studies show that the cyclopropyl ring’s strain and electron-withdrawing effects modulate transition states:

- Steric hindrance : Bulky substituents increase activation energy (e.g., ΔΔE‡ = +2.9 kcal/mol for anti-C-C vs. syn-C-C conformers).

- Electronic effects : Cyclopropenoyl C=C π-orbitals stabilize transition states marginally (ΔE‡ reduction ~1.2 kcal/mol). Solvent effects (modeled via CPCM) further lower barriers in polar media .

What experimental parameters optimize the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。